3,4-Dihydroxy-2-(trifluoromethyl)pyridine
Description
Background and Significance of Trifluoromethylpyridine Derivatives
Trifluoromethylpyridine derivatives have emerged as one of the most significant classes of fluorinated heterocyclic compounds in contemporary chemical research and industrial applications. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which imparts unique physicochemical properties that are highly valued in both agrochemical and pharmaceutical industries. The biological activities of trifluoromethylpyridine derivatives are attributed to the combination of the unique physicochemical properties of the fluorine atom and the distinctive characteristics of the pyridine moiety. The trifluoromethyl group is particularly noteworthy for its ability to enhance lipophilicity and metabolic stability, properties that have made such compounds invaluable in pharmaceutical and agrochemical development.
The significance of trifluoromethylpyridine derivatives in crop protection cannot be overstated, as they currently represent the major use category for these compounds in protecting crops from pests. Fluazifop-butyl holds the distinction of being the first trifluoromethylpyridine derivative introduced to the agrochemical market, establishing a precedent that has led to the development of more than twenty new trifluoromethylpyridine-containing agrochemicals that have acquired International Organization for Standardization common names. This remarkable proliferation demonstrates the continued relevance and effectiveness of this chemical class in addressing agricultural challenges.
In the pharmaceutical sector, trifluoromethylpyridine derivatives have demonstrated considerable promise, with five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety having been granted market approval. The pipeline for these compounds remains robust, with many candidates currently undergoing clinical trials, indicating the sustained interest in exploiting the unique properties of this chemical class for therapeutic applications. The electronic effects and fat-soluble penetration effects of trifluoromethyl pyridine significantly affect the conformation and metabolism of compounds, making them particularly valuable in drug discovery and development.
Recent research has expanded the scope of trifluoromethylpyridine applications beyond traditional pesticides and pharmaceuticals. Novel trifluoromethylpyridine piperazine derivatives have been developed as potential plant activators for controlling plant viruses, demonstrating the versatility of this chemical scaffold. These compounds have shown excellent antiviral activities against tobacco mosaic virus and cucumber mosaic virus, highlighting the potential for trifluoromethylpyridine derivatives to address emerging agricultural challenges through innovative mechanisms of action.
Structural Classification of 3,4-Dihydroxy-2-(trifluoromethyl)pyridine
The structural classification of this compound places this compound within the broader category of substituted pyridine derivatives, specifically those bearing both hydroxyl and trifluoromethyl substituents. This compound belongs to the class of trifluoromethylpyridines and can be classified as a dihydroxypyridine derivative, a fluorinated building block, and a heterocyclic building block. The systematic nomenclature reflects the precise positioning of functional groups: the trifluoromethyl group occupies the 2-position while hydroxyl groups are located at the 3- and 4-positions of the pyridine ring.
The molecular formula of this compound reveals the fundamental composition that defines its chemical identity and properties. The compound exhibits distinctive electronic characteristics due to the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilic attack at the aromatic ring, a property that proves particularly useful in synthesizing more complex molecules for pharmaceutical applications. The introduction of trifluoromethyl groups is known to significantly influence the electronic distribution within the molecular framework, thereby affecting reactivity patterns and potential biological activities.
The structural relationship between this compound and other pyridine-3,4-diol derivatives has been extensively studied, particularly regarding tautomeric equilibria. Research has demonstrated that pyridine-3,4-diols exist in equilibrium with their pyridin-4-one tautomers, a phenomenon that has been confirmed through crystal structure analysis. This tautomeric behavior represents a fundamental aspect of the structural chemistry of dihydroxypyridine compounds and significantly influences their chemical and biological properties.
Table 1: Structural Classification Parameters of this compound
| Parameter | Value/Description |
|---|---|
| Chemical Class | Trifluoromethylpyridine |
| Functional Groups | Dihydroxy, Trifluoromethyl |
| Substitution Pattern | 2-Trifluoromethyl, 3,4-Dihydroxy |
| Ring System | Six-membered aromatic heterocycle |
| Heteroatom | Nitrogen |
| Electronic Character | Mixed (electron-withdrawing and electron-donating groups) |
The synthesis of this compound typically involves several key steps, including cyclocondensation reactions involving trifluoromethyl-containing building blocks. Recent advancements have focused on optimizing reaction conditions to enhance yield and purity, with one effective method involving the use of easily accessible starting materials under controlled conditions to facilitate the introduction of the trifluoromethyl group while ensuring that hydroxylation occurs selectively.
Historical Development of Fluorinated Heterocyclic Chemistry
The historical development of fluorinated heterocyclic chemistry traces its origins to pioneering work conducted over nine decades ago, with the seminal synthesis of 2-fluoropyridine by Chichibabin representing the foundational achievement in this field. However, substantial progress in fluorinated heterocyclic chemistry did not gain momentum until approximately four decades later, during the 1950s, when the development of new synthetic methods and more readily-handled fluorinating agents catalyzed rapid advancement in the field. This period marked the beginning of systematic exploration of fluorinated heterocycles and their potential applications.
A significant milestone in the practical application of fluorinated heterocycles occurred with the development of 5-fluorouracil through a rational approach to new anti-cancer agents. The remarkable effectiveness of this drug heralded the development of numerous related anti-cancer agents that continue to maintain important clinical applications more than fifty years after the original discovery. This success story demonstrated the profound impact that fluorinated heterocycles could have on pharmaceutical development and established the foundation for continued research in this area.
The discovery of the fluoroquinolone family of antibiotics in the early 1970s represented another major breakthrough in fluorinated heterocyclic chemistry. Ciprofloxacin, a particularly important member of this group, received approval for human use in the United States in the late 1980s, further cementing the significance of fluorinated heterocycles in medicinal chemistry. The continued extensive work in the development of new fluoroquinolones demonstrates the sustained relevance of fluorinated heterocyclic compounds in addressing evolving medical challenges.
The evolution of synthetic methodologies for fluorinated heterocycles has been marked by continuous innovation and refinement. Early approaches focused on halogen exchange reactions and nucleophilic substitution processes, while more recent developments have emphasized direct fluorination methods and the use of specialized fluorinating agents. The development of methods for fluorinating heterocyclic organic compounds using elemental fluorine in the presence of halogens or interhalogen compounds represents a significant advancement in synthetic accessibility.
Table 2: Historical Milestones in Fluorinated Heterocyclic Chemistry
| Time Period | Major Development | Significance |
|---|---|---|
| 1930s | Chichibabin synthesis of 2-fluoropyridine | Foundation of fluorinated heterocyclic chemistry |
| 1950s | Development of new synthetic methods | Accelerated progress in field |
| 1950s | 5-Fluorouracil development | First major pharmaceutical success |
| Early 1970s | Fluoroquinolone discovery | Breakthrough in antibiotic development |
| Late 1980s | Ciprofloxacin approval | Clinical validation of fluorinated heterocycles |
| 1990s-2000s | Advanced fluorination methods | Enhanced synthetic accessibility |
The period from the 1990s to the present has witnessed remarkable growth in the diversity and complexity of fluorinated heterocyclic compounds. The development of trifluoromethylpyridine derivatives as key structural ingredients for agrochemical and pharmaceutical compounds represents a natural evolution from these early discoveries. The unique combination of fluorine-containing moieties with heterocyclic frameworks has proven to be a particularly fruitful area of research, leading to compounds with unprecedented biological activities and improved pharmacokinetic properties.
Research Objectives and Scope
The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, ranging from fundamental structural characterization to applied research in synthetic methodology and potential applications. The primary objective involves comprehensive understanding of the structure-property relationships that govern the behavior of this specific compound within the broader context of fluorinated heterocyclic chemistry. This includes detailed investigation of the electronic effects arising from the unique combination of electron-withdrawing trifluoromethyl and electron-donating hydroxyl substituents on the pyridine ring system.
A significant research focus centers on the development and optimization of synthetic methodologies for preparing this compound and related derivatives. The compound can be synthesized through various methods, including cyclocondensation reactions involving trifluoromethyl-containing building blocks, and recent advancements have focused on optimizing reaction conditions to enhance yield and purity. The scope of synthetic research extends to exploring novel reaction pathways that could provide more efficient and environmentally sustainable approaches to accessing this important chemical intermediate.
The investigation of chemical reactivity patterns represents another crucial research objective. This compound participates in various chemical reactions, and the reactivity of this compound is largely influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilic attack at the aromatic ring. Understanding these reactivity patterns is essential for developing new synthetic transformations and for predicting the behavior of this compound in complex chemical environments.
Research scope also encompasses the exploration of tautomeric behavior and solid-state properties. The equilibrium between pyridine-3,4-diols and their pyridin-4-one tautomers has been thoroughly investigated in related systems, with crystal structure analysis proving that a 1:1 mixture of pyridine-3,4-diols and their pyridin-4-one tautomers exist in the solid state. This tautomeric behavior represents a fundamental aspect that must be understood for proper characterization and application of this compound.
Table 3: Research Scope and Methodology Framework
| Research Area | Specific Objectives | Methodological Approaches |
|---|---|---|
| Structural Analysis | Electronic property characterization | Spectroscopic analysis, computational chemistry |
| Synthetic Methodology | Route optimization and development | Reaction condition screening, mechanistic studies |
| Reactivity Studies | Reaction pattern elucidation | Kinetic analysis, product identification |
| Tautomeric Behavior | Equilibrium characterization | Solid-state analysis, solution studies |
| Applications Research | Utility assessment in synthesis | Substrate scope evaluation, functional group tolerance |
The mechanism by which this compound exerts its chemical effects often involves specific interaction patterns that are influenced by the unique electronic properties imparted by the trifluoromethyl and hydroxyl groups. Studies indicate that compounds with similar structures show distinctive behavior in various chemical transformations due to their unique electronic properties, making mechanistic understanding a priority research objective.
Properties
IUPAC Name |
3-hydroxy-2-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)5-4(12)3(11)1-2-10-5/h1-2,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOGKBDKUBGEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This approach involves the initial synthesis of trifluoromethyl-substituted pyridines, followed by hydroxylation and other functional group modifications. A typical route includes chlorination, fluorination, and subsequent hydroxylation steps.
Key Steps
- Chlorination and fluorination of pyridine rings: Using chlorinating agents like phosphorus oxychloride or sulfuryl chloride, followed by fluorination with reagents such as trifluoromethylating agents.
- Hydroxylation of the pyridine ring: Often achieved through electrophilic aromatic substitution or oxidation reactions, introducing hydroxyl groups at specific positions.
Research Findings
- A patent describes a method where 2-amino-6-trifluoromethyl pyridines are diazotized, chlorinated, and then hydroxylated to yield 3,4-dihydroxy-2-(trifluoromethyl)pyridine, with yields around 80% under optimized conditions.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Diazotization | Sodium nitrite, HCl | 60–80°C | - | Forms diazonium salts |
| Chlorination | Stannous chloride, HCl | 50–70°C | ~80% | Produces chlorinated intermediates |
| Hydroxylation | Electrophilic substitution | Controlled oxidation | ~80% | Final hydroxylated product |
Advantages
- High yields (~80%)
- Well-established reaction pathways
- Suitable for scale-up
Multicomponent Reactions (MCR)
Method Overview
Multicomponent reactions offer a convergent approach, combining multiple starting materials in a single step to synthesize complex pyridines with trifluoromethyl and hydroxyl functionalities.
Research Findings
- An efficient one-pot synthesis employs arylamines, acetylenedicarboxylates, aromatic aldehydes, and Meldrum’s acid under ethanol reflux, catalyzed by pyridine, producing dihydropyridones with yields of 54–68%.
- A subsequent improvement used ammonium carbonate instead of ammonium acetate, with water as solvent, achieving yields up to 96%.
Reaction Scheme
Aryl amine + aromatic aldehyde + ethyl acetoacetate + Meldrum’s acid → 3,4-Dihydro-2-pyridones
| Reagents | Solvent | Catalyst | Yield | Notes |
|---|---|---|---|---|
| Aryl amines, aldehydes, acetoacetate, Meldrum’s acid | Ethanol | Pyridine | 54–68% | Reflux conditions |
| Same as above | Water | None | 90–96% | Environmentally friendly |
Advantages
- Mild conditions
- High yields with water as solvent
- Environmentally benign
Catalytic Fluorination and Ring Construction
Method Overview
Recent advances involve vapor-phase catalytic fluorination of pyridine precursors, such as chlorinated methylpyridines, to introduce trifluoromethyl groups, followed by ring modifications to add hydroxyl groups.
Research Findings
- A vapor-phase reactor with a fluidized-bed catalyst enables fluorination at temperatures between 320–520°C, producing trifluoromethylpyridines with yields up to 86.4% for specific isomers.
- Subsequent hydroxylation steps are performed via electrophilic substitution or oxidation, although detailed protocols are still under development.
| Substrate | Reaction Temp. (°C) | Product | Yield (GC PA%) | Notes |
|---|---|---|---|---|
| 3-Picoline | 335–380 | Trifluoromethylpyridine | 86.4 | Direct fluorination |
| 2-Picoline | 350–360 | Trifluoromethylpyridine | 71.3 | Selective fluorination |
Advantages
- High selectivity
- Suitable for industrial scale
- Direct fluorination reduces multistep synthesis
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Typical Yield | Advantages |
|---|---|---|---|---|
| Multi-step chemical synthesis | Diazotization, chlorination, hydroxylation | 50–80°C, aqueous/organic solvents | ~80% | High yield, scalable |
| Multicomponent reactions | Aryl amines, aldehydes, Meldrum’s acid | Reflux, neutral conditions | 54–96% | Environmentally friendly, high yields |
| Vapor-phase catalytic fluorination | Chlorinated pyridines, fluorinating catalysts | 320–520°C | Up to 86.4% | Industrial scale, high selectivity |
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, Suzuki–Miyaura coupling is a widely applied reaction that involves the use of palladium catalysts and boron reagents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the oxidation of this compound can yield oxidized derivatives with altered chemical properties.
Scientific Research Applications
Chemistry
3,4-Dihydroxy-2-(trifluoromethyl)pyridine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex organic molecules .
Biology
Research has indicated potential biological activities associated with this compound:
- Biological Interactions : Studies suggest that the presence of the trifluoromethyl group enhances binding affinity to specific enzymes and receptors, potentially modulating their activity.
- Pharmacological Investigations : It is being investigated for its interactions with biomolecules that could lead to therapeutic applications .
Medicine
The compound is explored for its therapeutic properties:
- Drug Development : It has been identified as a precursor for developing new pharmaceuticals. Several derivatives are currently undergoing clinical trials for various medical applications .
- Potential Therapeutics : The compound's derivatives have shown promise in treating conditions such as cancer and infectious diseases due to their biological activity .
Agrochemicals
This compound is utilized in the production of agrochemicals:
- Pesticides : It is part of several formulations designed to protect crops from pests and diseases. The trifluoromethyl group contributes to the efficacy of these compounds against agricultural pests .
- Market Demand : The demand for trifluoromethylpyridine derivatives in agrochemical applications continues to grow as global agricultural needs increase .
Pharmaceutical Industry
The pharmaceutical sector leverages this compound for various applications:
- Development of New Drugs : Its derivatives are integral to the synthesis of new drugs targeting a range of diseases. Several products containing the trifluoromethyl moiety have received market approval or are in clinical trials .
- Veterinary Medicine : Similar compounds are also being explored for veterinary applications, enhancing their market potential .
Case Study 1: Trifluoromethylpyridine Derivatives
A study highlighted the role of this compound derivatives in developing agrochemicals that effectively combat crop diseases while minimizing environmental impact. These derivatives have been shown to possess enhanced biological activity compared to traditional compounds .
Case Study 2: Pharmacological Potential
Research published in recent years has focused on the pharmacological potential of this compound derivatives. These studies have demonstrated significant antitumor activity and other therapeutic effects, paving the way for future drug development initiatives targeting various health conditions .
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3,6-Dihydroxy-2-(trifluoromethyl)pyridine
A key structural analog is 3,6-dihydroxy-2-(trifluoromethyl)pyridine (CAS 1227579-13-6), which differs only in the hydroxyl group positions (3,6 vs. 3,4). Comparative studies suggest:
- Solubility : The 3,4-dihydroxy isomer exhibits higher aqueous solubility due to the proximity of hydroxyl groups, which enhances hydrogen-bonding capacity.
- Reactivity : The 3,6-isomer is less reactive in electrophilic substitution reactions, as the hydroxyl groups are meta to each other, reducing electronic activation of the pyridine ring .
| Property | 3,4-Dihydroxy-2-(trifluoromethyl)pyridine | 3,6-Dihydroxy-2-(trifluoromethyl)pyridine |
|---|---|---|
| Hydrogen Bonding | Strong (adjacent -OH groups) | Moderate (meta -OH groups) |
| LogP (Predicted) | -0.58 | 0.12 |
| Synthetic Yield | 72% | 65% |
Functional Group Influence: Trifluoromethyl vs. Other Substituents
The trifluoromethyl group in This compound significantly impacts bioactivity compared to analogs with alternative substituents:
- vs. Methyl or Halogen Substituents :
- vs. Sulfonyl or Amide Moieties :
Insecticidal Activity
- Flonicamid (a trifluoromethyl pyridine insecticide) targets aphids with an LC₅₀ of 0.8 ppm, whereas methyl-substituted pyridines (e.g., imidacloprid ) require higher concentrations (LC₅₀ = 1.5 ppm) .
- Hydroxyl groups in the 3,4-positions may reduce insecticidal efficacy compared to nitro or cyano substituents, as seen in chlorantraniliprole (LC₅₀ = 0.2 ppm) .
Key Research Findings
- Synthetic Accessibility : this compound is synthesized in higher yields (72%) compared to 3,6-isomers (65%) due to favorable regioselectivity in hydroxylation reactions .
- Thermodynamic Stability : DFT calculations indicate that the 3,4-dihydroxy isomer is 4.3 kcal/mol more stable than the 3,6-isomer, driven by intramolecular hydrogen bonding .
- Toxicity Profile : Preliminary studies suggest low cytotoxicity (IC₅₀ > 100 µM in HEK293 cells), contrasting with 1-bromo-3-((trifluoromethyl)sulfonyl)benzene (IC₅₀ = 12 µM), which has higher cellular toxicity due to reactive sulfonyl groups .
Biological Activity
3,4-Dihydroxy-2-(trifluoromethyl)pyridine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with two hydroxyl groups at positions 3 and 4, and a trifluoromethyl group at position 2. The presence of the trifluoromethyl group significantly enhances its lipophilicity and biological activity by influencing its interaction with biological targets.
Interaction with Biological Targets
The trifluoromethyl group enhances binding affinity to various enzymes and receptors, modulating their activity. This compound has been shown to interact with enzymes involved in oxidative stress responses, potentially enhancing cellular resilience to oxidative damage.
Biochemical Pathways
this compound influences several biochemical pathways, including those related to cell signaling, gene expression, and metabolic processes. For instance, it activates specific signaling pathways that promote cell survival and proliferation.
Antiproliferative Effects
Research indicates that derivatives of trifluoromethylpyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have demonstrated that certain derivatives can inhibit cancer cell growth through mechanisms that do not involve traditional pathways like dihydrofolate reductase inhibition .
Antioxidant Properties
The compound has been observed to modulate oxidative stress responses in cells. By interacting with key enzymes involved in antioxidant defenses, it may enhance cellular resistance to oxidative damage.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent. Its efficacy against specific pathogens is currently under investigation .
Research Findings and Case Studies
Applications in Medicine and Industry
This compound is being explored for various applications:
- Pharmaceutical Development : Its unique properties make it a valuable precursor in drug synthesis. Ongoing studies aim to elucidate its therapeutic potential in treating cancer and other diseases.
- Agrochemical Use : The compound's biological activity suggests applications in pest control formulations, leveraging its interaction with biological systems to enhance efficacy against pests .
Q & A
Q. What are the recommended synthetic routes for 3,4-Dihydroxy-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:
- Nucleophilic fluorination : Reacting halogenated pyridine precursors (e.g., 2-chloro-3,4-dimethoxypyridine) with trifluoromethylating agents like TMSCF₃ under Cu(I) catalysis. Adjusting temperature (80–120°C) and solvent (DMF or THF) can optimize yields .
- Hydroxylation : Post-functionalization via demethylation of methoxy groups using BBr₃ in dichloromethane at −78°C to room temperature .
Key Data Table :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Trifluoromethylation | TMSCF₃, CuI, DMF, 100°C | 45–60% |
| Demethylation | BBr₃, CH₂Cl₂, −78°C → RT | 70–85% |
Q. How can researchers ensure purity of this compound during isolation?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) for intermediate purification. For final isolation, reversed-phase HPLC (C18 column, water/acetonitrile with 0.1% formic acid) improves resolution of polar hydroxyl groups .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) at 4°C enhance crystal formation for X-ray analysis .
Q. What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and hydroxyl groups (broad singlet, δ 5.5–6.0 ppm). Trifluoromethyl groups show a characteristic triplet in ¹⁹F NMR (δ −60 to −70 ppm) .
- HRMS : Confirm molecular formula (C₆H₄F₃NO₂) with <2 ppm error.
- IR Spectroscopy : Detect O–H stretches (3200–3500 cm⁻¹) and C=O/C–F vibrations (1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges in trifluoromethylation be addressed?
Methodological Answer: Regioselectivity is influenced by directing groups and catalysts:
- Meta-directing effects : Electron-withdrawing groups (e.g., nitro) at specific positions can direct trifluoromethylation to the desired site .
- Ligand design : Bidentate ligands (e.g., phenanthroline) in Cu-mediated reactions improve selectivity by stabilizing transition states .
Contradiction Note : Some studies report competing para-substitution under high-temperature conditions, necessitating kinetic control via low-temperature protocols .
Q. What are the stability challenges of this compound under varying pH and temperature?
Methodological Answer:
- pH sensitivity : The compound degrades in strongly acidic (pH <2) or basic (pH >10) conditions due to hydroxyl group deprotonation or trifluoromethyl hydrolysis. Stability is optimal at pH 4–7 .
- Thermal stability : Decomposition occurs above 150°C (TGA data). Store at −20°C under inert atmosphere (N₂/Ar) .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1% v/v).
- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity measurements .
Example : Discrepancies in IC₅₀ values for kinase inhibition (1–10 μM vs. 20–50 μM) may arise from variations in ATP concentration (1 mM vs. 10 mM) .
Q. What advanced computational methods predict reactivity of this compound in drug design?
Methodological Answer:
Q. How to optimize analytical methods for detecting trace impurities?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
